molecular formula C21H17ClF2N4O2 B1384606 (S)-1-(4-(6-氯-8-氟-7-(2-氟-6-羟苯基)喹唑啉-4-基)哌嗪-1-基)丙-2-烯-1-酮 CAS No. 1698024-73-5

(S)-1-(4-(6-氯-8-氟-7-(2-氟-6-羟苯基)喹唑啉-4-基)哌嗪-1-基)丙-2-烯-1-酮

货号: B1384606
CAS 编号: 1698024-73-5
分子量: 430.8 g/mol
InChI 键: ZRPZPNYZFSJUPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 1698055-85-4. It has a molecular weight of 430.84 and a molecular formula of C21H17ClF2N4O2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry environment between 2-8°C. The compound is moderately soluble with a Log S (ESOL) of -5.14 .

科学研究应用

抗菌和抗真菌活性

该化合物显示出有希望的抗菌和抗真菌特性。Kumar、Rajnish 和 Mazumdar (2021) 合成了包括盐酸特拉唑嗪在内的衍生物,并评估了它们对大肠杆菌和金黄色葡萄球菌等多种细菌的抗菌活性。与标准药物环丙沙星相比,这些衍生物显示出有效的活性 (Kumar、Rajnish 和 Mazumdar,2021)。类似地,Babu、Srinivasulu 和 Kotakadi (2015) 合成了新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺或-氨基甲酰胺衍生物,并发现其中一些化合物具有显着的抗菌活性 (Babu、Srinivasulu 和 Kotakadi,2015)

抗肿瘤应用

Li、Chen、Hu、Zhu、Liu、Fu、Wang 和 Ouyang (2020) 发现含有哌嗪类似物的喹唑啉衍生物对各种癌细胞系表现出有效的抗增殖活性。其中一种衍生物显示出显着的生物活性,几乎等效于对照吉非替尼 (Li 等人,2020)。Shaharyar、Ali 和 Abdullah (2007) 还合成了对人肺肿瘤细胞系具有抗增殖特性的喹诺酮衍生物 (Shaharyar、Ali 和 Abdullah,2007)

合成与表征

Menteşe、Bayrak、Uygun、Mermer、Ulker、Karaoglu 和 Demirbas (2013) 对含有 1,3-噻唑或 1,3-噻唑烷部分的诺氟沙星衍生物进行了研究。他们对这些化合物进行了表征,并筛选了它们的抗菌活性,其中一些表现出优异的活性 (Menteşe 等人,2013)。Patel、Patel 和 Chauhan (2007) 合成了喹诺酮的酰胺衍生物,并研究了它们对多种细菌菌株的抗菌活性 (Patel、Patel 和 Chauhan,2007)

安全和危害

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, which means it’s harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

The primary target of ARS-1620 is the KRAS G12C mutation . This mutation is one of the most common genetic alterations in non-small cell lung cancer (NSCLC) and has posed a great therapeutic challenge over the past decades .

Mode of Action

ARS-1620 binds covalently to the GDP-bound KRAS G12C and traps it in the inactive conformation . This interaction is facilitated by a newly unearthed switch II pocket (S-IIP) that is present only in the inactive GDP-bound form of KRAS G12C .

Biochemical Pathways

Once activated, KRAS activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting KRAS G12C, ARS-1620 disrupts these pathways, thereby inhibiting cell proliferation .

Pharmacokinetics

ARS-1620 is an atropisomeric selective KRAS G12C inhibitor with desirable pharmacokinetic properties . It is orally bioavailable and exhibits excellent oral bioavailability in mice .

Result of Action

ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to be highly efficacious as a single agent in multiple human cancer cell line- and patient-derived mouse xenograft tumor models .

Action Environment

The efficacy of ARS-1620 can be influenced by various environmental factors. For instance, resistance to ARS-1620 can develop due to cellular, molecular, and genetic mechanisms . Understanding these factors is crucial for the design, testing, and clinical application of KRAS G12C inhibitors .

属性

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ARS-1630
Reactant of Route 2
Reactant of Route 2
ARS-1630
Reactant of Route 3
ARS-1630
Reactant of Route 4
ARS-1630
Reactant of Route 5
ARS-1630
Reactant of Route 6
Reactant of Route 6
ARS-1630

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。